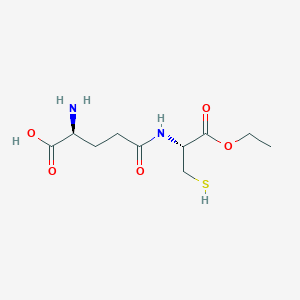

N-γ-谷胱甘肽半胱氨酸乙酯

描述

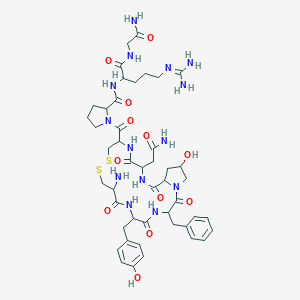

N-gamma-Glutamylcysteine ethyl ester (GCEE) is a naturally occurring amino acid derivative that has been found to have a variety of potential applications in the scientific field. GCEE has been found to possess antioxidant, anti-inflammatory, and antifungal properties, making it a potentially useful compound in the laboratory.

科学研究应用

肝保护作用

研究发现,GCEE 具有很有希望的肝保护作用 . 它已被用于预防环磷酰胺引起的肝损伤和血液学改变 . 它是通过上调过氧化物酶体增殖物激活受体γ (PPAR γ)、减轻氧化应激、炎症和细胞凋亡来实现的 .

抗氧化特性

GCEE 是谷胱甘肽 (GSH) 的前体,由于其高细胞内浓度、普遍存在和对其半胱氨酸部分巯基的亲电子试剂的高反应性,它具有特殊的抗氧化特性 . 它被用于增加细胞谷胱甘肽,这对保护细胞免受有害分子至关重要 .

保护神经元免受氧化应激

研究表明,GCEE 可提高内源性 GSH 水平并阻断神经元中的氧化应激 . 这使其成为神经退行性疾病的潜在治疗剂,在这些疾病中,氧化应激起着重要作用。

保护脑内皮细胞

研究表明,GCEE 可以保护脑内皮细胞,脑内皮细胞是血脑屏障的关键组成部分 . 这表明它在涉及血脑屏障损伤的疾病(如中风和外伤性脑损伤)中具有潜在的应用。

炎症消退

研究表明,GCEE 通过抑制促炎细胞因子的产生来减少炎症 . 这使其在以慢性炎症为特征的疾病中可能有用。

细胞凋亡调节

GCEE 可以调节细胞凋亡,细胞凋亡是一种程序性细胞死亡过程 . 通过减轻细胞凋亡,GCEE 可能在过度细胞死亡成为问题的疾病(如某些神经退行性疾病)中使用。

作用机制

Target of Action

N-gamma-Glutamylcysteine ethyl ester (GCEE) is a precursor of glutathione (GSH), a potent antioxidant . The primary target of GCEE is the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation .

Mode of Action

GCEE interacts with PPARγ, leading to its upregulation . This upregulation has a protective effect against oxidative stress, inflammation, and apoptosis .

Biochemical Pathways

GCEE affects several biochemical pathways. It suppresses lipid peroxidation and nitric oxide production, and restores GSH and enzymatic antioxidants in the liver . It also downregulates COX-2, iNOS, and NF-κB, which are involved in inflammation and immune responses .

Result of Action

GCEE has been shown to have hepatoprotective effects. It reduces serum aminotransferases, increases albumin, and prevents histopathological and hematological alterations . It also reverses the increase in serum proinflammatory cytokines and the expression of liver caspase-3 and BAX induced by cyclophosphamide .

安全和危害

未来方向

生化分析

Biochemical Properties

N-gamma-Glutamylcysteine ethyl ester is known to interact with various enzymes, proteins, and other biomolecules. It is a precursor of glutathione (GSH), a crucial antioxidant in cells . The compound can be directly taken up by cells and hydrolyzed to glutathione .

Cellular Effects

N-gamma-Glutamylcysteine ethyl ester has been shown to have significant effects on various types of cells and cellular processes. It has been found to increase cellular glutathione levels, which can protect cells from oxidative stress and any resulting physiological damage .

Molecular Mechanism

The molecular mechanism of action of N-gamma-Glutamylcysteine ethyl ester involves its conversion into glutathione within cells. This process helps in maintaining or disrupting the oxidative environment of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-gamma-Glutamylcysteine ethyl ester have been observed to change over time. For instance, it has been shown to transiently increase lymphocyte glutathione levels above homeostatic levels .

Dosage Effects in Animal Models

In animal models, the effects of N-gamma-Glutamylcysteine ethyl ester have been found to vary with different dosages. For example, it has been shown to protect mice from toxicity due to certain compounds .

Metabolic Pathways

N-gamma-Glutamylcysteine ethyl ester is involved in the glutathione metabolic pathway. It serves as a precursor to glutathione, a crucial antioxidant in cells .

Transport and Distribution

N-gamma-Glutamylcysteine ethyl ester is transported into cells where it is hydrolyzed to glutathione . This process helps in maintaining or disrupting the oxidative environment of the cell .

Subcellular Localization

The subcellular localization of N-gamma-Glutamylcysteine ethyl ester is likely to be within the cytoplasm of cells, where it is hydrolyzed to form glutathione

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEKVTHFAJJKGA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150802 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114627-30-4 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)